molecular formula C20H21N5O3 B2703467 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-48-4

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2703467
CAS RN: 878728-48-4
M. Wt: 379.42
InChI Key: ZOZSSWOIXOCWHG-UHFFFAOYSA-N
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Description

The compound “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It is part of the class of compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms . Imidazoles are found in many biologically important compounds and have a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of glyoxal, formaldehyde, and ammonia . A specific method for synthesizing highly substituted tricyclic isoindole-1,3-diones, which may be similar to the compound , involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The specific structure of “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is not available in the search results.


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives can lead to the formation of highly substituted tricyclic isoindole-1,3-diones . This reaction involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of 7,8-polymethylenehypoxanthines and subsequent derivatives, including 6-amino and 6-alkylmercapto-7,8-polymethylenepurines, illustrates the chemical foundation for creating compounds with potential antiviral and antihypertensive activities. These derivatives serve as precursors for further chemical modifications, expanding the scope of research into purine-based pharmacology (Nilov et al., 1995).

Novel Synthesis Approaches

Research into the synthesis of disubstituted 1-benzylimidazoles as precursors of purine analogs highlights innovative methods in constructing complex molecules. These approaches provide pathways to generate compounds with varied substituents, potentially leading to new drug discoveries (Alves et al., 1994).

Antioxidant and Anticancer Properties

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, underscore the therapeutic potential of purine derivatives in oncology. These compounds have shown efficacy in in-vitro models, suggesting their utility as a basis for developing anticancer agents (Deady et al., 2003).

Structural and Mechanistic Insights

Studies on the synthesis and photochromism of dimers and reactions with nucleophilic reagents provide insights into the structural dynamics and mechanistic pathways of purine derivatives. These investigations shed light on the chemical behavior and potential applications of these compounds in materials science and pharmacology (Bai et al., 2010).

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)14-9-7-8-10-15(14)28-6-2/h5,7-10,12H,1,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZSSWOIXOCWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

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